2-(dimethoxymethyl)-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
CAS No. |
1285262-14-7 |
|---|---|
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C5H8N2O3/c1-8-5(9-2)4-7-6-3-10-4/h3,5H,1-2H3 |
InChI Key |
UCMKBNSWYVGWJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=NN=CO1)OC |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Dimethoxymethyl 1,3,4 Oxadiazole and Its Analogues
Strategies for 1,3,4-Oxadiazole (B1194373) Ring Formation
The construction of the 1,3,4-oxadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available. These strategies often begin from readily accessible starting materials and proceed through various cyclization pathways.
Cyclization Reactions from Hydrazides and Carboxylic Acid Derivatives
A predominant and versatile method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclization of N,N'-diacylhydrazines or the reaction between an acid hydrazide and a carboxylic acid derivative. nih.govipindexing.combiointerfaceresearch.com For the synthesis of the title compound, this would typically involve the reaction of 2,2-dimethoxyacetohydrazide (B14076357) with an appropriate acylating agent, followed by cyclization.
The most conventional route to 1,3,4-oxadiazoles involves the dehydrative cyclization of 1,2-diacylhydrazines. ipindexing.combiointerfaceresearch.com This transformation is commonly achieved using a variety of potent dehydrating agents. Phosphorus oxychloride (POCl₃) is frequently employed for this purpose, often serving as both the cyclizing agent and the solvent. nih.govipindexing.comnih.gov Other reagents that effectively promote this reaction include thionyl chloride, polyphosphoric acid, and triflic anhydride. nih.govipindexing.com
The general mechanism involves the initial formation of a 1,2-diacylhydrazine intermediate, which is then subjected to the dehydrating agent. For instance, when using POCl₃, the diacylhydrazine undergoes cyclodehydration to yield the desired 1,3,4-oxadiazole. ipindexing.comnih.gov This method is widely adopted due to its efficiency and the ready availability of the reagents. ipindexing.comresearchgate.net
Table 1: Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis
| Dehydrating Agent | Reference |
| Phosphorus Oxychloride (POCl₃) | nih.gov, ipindexing.com, nih.gov |
| Thionyl Chloride (SOCl₂) | nih.gov, ipindexing.com |
| Polyphosphoric Acid (PPA) | nih.gov, ipindexing.com |
| Triflic Anhydride | nih.gov |
| Phosphorus Pentaoxide (P₂O₅) | nih.gov |
This table is generated based on data from the text and is not exhaustive.
An alternative and increasingly popular strategy is the oxidative cyclization of N-acylhydrazones, which are typically formed by the condensation of an aldehyde with a hydrazide. biointerfaceresearch.comacs.orgresearchgate.net This approach avoids the need for harsh dehydrating conditions and offers a broader substrate scope.
Molecular iodine has emerged as a practical and metal-free reagent for this transformation. acs.orgresearchgate.net The reaction, usually carried out in the presence of a base like potassium carbonate, proceeds efficiently to give symmetrical and asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgresearchgate.net This iodine-mediated oxidative C-O bond formation works well even with crude acylhydrazone intermediates. researchgate.net
Recent advancements have also introduced catalytic systems for this oxidative cyclization. A notable example is the use of a cationic Fe(III)/TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) catalytic system. organic-chemistry.org This method utilizes molecular oxygen as the oxidant and provides high yields of 2,5-disubstituted 1,3,4-oxadiazoles with good functional-group tolerance. organic-chemistry.org Other oxidants used in similar transformations include lead tetraacetate and chloramine-T. biointerfaceresearch.com
Table 2: Selected Oxidative Cyclization Systems
| Reagent/Catalyst System | Oxidant | Substrate | Reference |
| Iodine (I₂) / K₂CO₃ | Self-oxidizing | N-acylhydrazones | acs.org, researchgate.net |
| Fe(III) / TEMPO | O₂ | Aroyl hydrazones | organic-chemistry.org |
| Bis(trifluoroacetoxy)iodobenzene (PIFA) | PIFA | N-acylhydrazones | lew.ro |
| Copper(II) triflate (Cu(OTf)₂) | Air | N-arylidenearoylhydrazides | jchemrev.com |
This table is generated based on data from the text and is not exhaustive.
Annulation and Rearrangement Pathways
Less common, yet powerful, are methods that involve annulation or rearrangement reactions to form the 1,3,4-oxadiazole ring. One such approach involves the direct annulation of hydrazides with methyl ketones, which proceeds through an unexpected and highly efficient oxidative cleavage of the C(CO)–C(methyl) bond. organic-chemistry.org This reaction is mediated by iodine and potassium carbonate. organic-chemistry.org
Rearrangement reactions, such as the Huisgen reaction, which involves the reaction of 5-substituted 1H-tetrazoles with acid chlorides, can also afford 2,5-disubstituted 1,3,4-oxadiazoles in a clean and efficient manner. acs.org Another pathway involves the thermal rearrangement of N-acylated aryl tetrazoles. organic-chemistry.org Furthermore, a novel approach describes a convergent synthesis where α-bromo nitroalkanes couple with acyl hydrazides to directly yield the oxadiazole, avoiding a diacyl hydrazine (B178648) intermediate. rsc.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more starting materials in a one-pot fashion to generate complex molecules, thereby increasing efficiency and atom economy. acs.orgresearchgate.net Several MCRs have been developed for the synthesis of 1,3,4-oxadiazole derivatives.
One notable example is a four-component reaction involving N-isocyaniminotriphenylphosphorane, an aromatic carboxylic acid, a secondary amine, and an aromatic bis-aldehyde. tubitak.gov.tr This reaction proceeds under neutral conditions at room temperature and leads to the formation of disubstituted 1,3,4-oxadiazoles in excellent yields via an intramolecular aza-Wittig reaction. tubitak.gov.tr Another MCR strategy involves a Ugi-tetrazole/Huisgen sequence, providing a metal-free protocol for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. acs.org
Introduction and Functionalization of the Dimethoxymethyl Substituent
The key to synthesizing 2-(dimethoxymethyl)-1,3,4-oxadiazole is the incorporation of the dimethoxymethyl group. This is typically achieved by using a starting material that already contains this functional group. The most direct precursor for the C2 position of the oxadiazole ring would be 2,2-dimethoxyacetic acid or its derivatives.
The synthesis would likely commence with the conversion of 2,2-dimethoxyacetic acid into its corresponding acid hydrazide, 2,2-dimethoxyacetohydrazide. This can be accomplished through standard procedures, such as esterification of the acid followed by reaction with hydrazine hydrate. nih.gov This key intermediate, 2,2-dimethoxyacetohydrazide, can then be utilized in the various cyclization strategies described above. For example, it can be reacted with an acid chloride to form a 1,2-diacylhydrazine, which is then subjected to dehydrative cyclization using an agent like POCl₃. nih.govipindexing.com Alternatively, it can be condensed with an aldehyde to form an N-acylhydrazone, which then undergoes oxidative cyclization to furnish the final this compound analogue. acs.orgresearchgate.net
Direct Functionalization on the Oxadiazole Core
Direct functionalization of a pre-formed 1,3,4-oxadiazole ring is an atom-economical approach to introduce substituents. This strategy avoids the need to carry functional groups through the ring-formation sequence, allowing for late-stage modification. Key among these methods is the direct C-H bond functionalization.
Researchers have developed palladium-catalyzed direct C-H arylation of 2-substituted-1,3,4-oxadiazoles. For instance, the use of an electron-rich ferrocenyl diphosphane (B1201432) ligand with a palladium catalyst promotes the arylation of oxadiazoles (B1248032) with challenging aryl chlorides at low catalyst loadings (0.5 to 1.0 mol%). researchgate.net Another effective method employs a Pd/PTABS (monophosphane phosphatriazene butane (B89635) sultonate) catalyst system for the direct arylation of 2-substituted 1,3,4-oxadiazoles with various bromo(hetero)arenes, yielding a wide array of products in good to excellent yields. researchgate.net
Copper-catalyzed reactions have also proven effective. A direct C-H functionalization of N-arylidenearoylhydrazides using a catalytic amount of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) provides access to both symmetrical and unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles. organic-chemistry.orgjchemrev.comjchemrev.comresearchgate.net This reaction proceeds in the open air and is tolerant of moisture, making it highly practical. jchemrev.comjchemrev.comresearchgate.net Furthermore, nanoparticles of copper(II) oxide have been utilized as a reusable catalyst for the arylation and alkenylation of 1,3,4-oxadiazoles with corresponding halides. organic-chemistry.org
Other metal-free approaches include domino reactions promoted by molecular iodine (I₂) and potassium carbonate (K₂CO₃), which achieve the synthesis of 1,3,4-oxadiazoles from hydrazides and methyl ketones or terminal alkynes through an oxidative C-C bond cleavage, cyclization, and deacylation sequence. organic-chemistry.org Additionally, selective metalation of the 1,3,4-oxadiazole core using sterically hindered magnesium and zinc bases like TMPMgCl·LiCl and TMP₂Zn·2LiCl allows for functionalization at specific positions by subsequent trapping with various electrophiles. acs.org
Strategies for Post-Cyclization Acetal (B89532) Installation
Installing the dimethoxymethyl group onto the 1,3,4-oxadiazole core after the ring has been formed is a key strategy for synthesizing the target compound. While direct literature on the post-cyclization acetal installation for this compound is scarce, the synthesis can be logically approached through established functional group transformations on analogous heterocyclic systems.
A plausible and highly effective route involves a two-step process starting from a 2-methyl-1,3,4-oxadiazole (B1348784) analogue.
Oxidation: The methyl group can be oxidized to a formyl group (an aldehyde) using appropriate oxidizing agents.
Acetalization: The resulting 2-formyl-1,3,4-oxadiazole can then be converted to the dimethoxy acetal by treatment with methanol (B129727) in the presence of an acid catalyst.
Alternatively, a nucleophilic substitution pathway can be envisioned:
Halogenation: A 2-methyl-1,3,4-oxadiazole can undergo radical halogenation to produce a 2-(halomethyl)-1,3,4-oxadiazole.
Substitution: Subsequent reaction with sodium methoxide (B1231860) in methanol would yield the desired this compound via nucleophilic substitution.
These strategies leverage well-understood organic reactions and could be readily applied to create the target acetal functionality after the robust oxadiazole ring has been constructed.
Control of Chemo-, Regio-, and Stereoselectivity in Synthesis
Achieving high levels of selectivity is paramount in modern organic synthesis for minimizing waste and avoiding difficult purification steps.
Chemoselectivity is crucial when molecules contain multiple reactive functional groups. The development of mild synthetic conditions, such as those used in electrocatalytic and photocatalytic methods, allows for high functional group tolerance. For example, the DABCO-mediated electrochemical synthesis of 1,3,4-oxadiazoles proceeds under mild conditions that are compatible with a wide range of medicinally relevant functional groups, thus demonstrating high chemoselectivity. nih.govnih.gov
Regioselectivity is critical in the synthesis of unsymmetrically 2,5-disubstituted 1,3,4-oxadiazoles. The choice of reagents and reaction conditions can dictate the outcome of the cyclization. An acid-catalyzed reaction of precursors like alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides can be directed to form either 1,3,4-thiadiazoles or 1,3,4-oxadiazoles with high regioselectivity based on the solvent system. acs.orgorganic-chemistry.orgacs.orgnih.gov For instance, using p-toluenesulfonic acid (p-TSA) in water favors the formation of thiadiazoles, whereas using acetic acid (AcOH) in DMF promotes the synthesis of oxadiazoles. organic-chemistry.org Similarly, reagent-based cyclization of thiosemicarbazide (B42300) intermediates using either 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) or p-toluenesulfonyl chloride (p-TsCl) can selectively yield 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles. nih.gov
Stereoselectivity involves controlling the three-dimensional arrangement of atoms, which is vital for creating chiral molecules. The synthesis of chiral 1,3,4-oxadiazoles has been successfully achieved by starting with enantiopure materials. For example, monoterpene-based 1,3,4-oxadiazoles have been synthesized from naturally occurring chiral α,β-unsaturated carboxylic acids. nih.govdntb.gov.uaresearchgate.net The process involves coupling the chiral acid with an acyl hydrazine followed by a mild cyclodehydration step, often using phosphorus oxychloride (POCl₃), which preserves the stereochemical integrity of the starting material. nih.govdntb.gov.uaresearchgate.net In some cases, however, harsh reaction conditions can lead to rearrangement and loss of chirality. nih.gov
Modern and Sustainable Synthetic Approaches
Recent advances in synthetic chemistry emphasize the development of environmentally friendly and efficient processes, often guided by the principles of green chemistry.
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the context of 1,3,4-oxadiazole synthesis, this has led to the adoption of several innovative techniques. nih.gov These include the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.govresearchgate.net Methodologies such as catalyst-free synthesis, reactions in green solvents (like water or ethanol), mechanochemical synthesis (grinding), and microwave-assisted synthesis are prominent examples. nih.govresearchgate.net For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols has been achieved via an ultrasound-assisted reaction in a few drops of DMF, eliminating the need for bulk harmful solvents and acidic or basic catalysts. nih.gov These approaches often lead to higher yields, shorter reaction times, easier purification, and reduced environmental impact. nih.gov
Electrocatalytic synthesis represents a powerful green technology that uses electrical current to drive chemical reactions, thereby avoiding stoichiometric chemical oxidants and reducing waste. nih.govnih.govnih.gov The electrochemical oxidative cyclization of N-acyl hydrazones is an efficient method for accessing 2,5-disubstituted 1,3,4-oxadiazoles. nih.govnih.govd-nb.info These reactions can be performed using a mediator, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which facilitates the oxidation at a lower potential. nih.govnih.govd-nb.info This indirect electrolysis is tolerant of a broad range of functional groups and can be scaled up, even allowing for a one-pot process directly from aldehydes and hydrazides. nih.govd-nb.info
Table 1: Electrocatalytic Synthesis of 1,3,4-Oxadiazoles
| Starting Materials | Conditions | Mediator | Yield | Reference |
|---|---|---|---|---|
| N-acyl hydrazones | Constant current (5 mA), Graphite anode, Pt cathode, MeCN | DABCO | Up to 83% | nih.gov |
| Aldehydes + Hydrazides (One-pot) | MeOH then MeCN, Constant current, Graphite anode, Pt cathode | DABCO | Good | nih.gov |
| α-keto acids + acylhydrazines | Graphite electrodes, MeCN/H₂O, oxidant/base-free | None (Direct) | Up to 91% | researchgate.net |
Photocatalytic methodologies utilize visible light as a clean and sustainable energy source to promote chemical transformations. bohrium.comnih.govacs.org Various 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized via photoredox catalysis. One approach involves the cyclization of aldehydes with hypervalent iodine(III) reagents, which can proceed even without an external photocatalyst under visible light. nih.govacs.org Other methods employ photocatalysts, such as Ru(bpy)₃Cl₂, or heterogeneous composites like polyaniline-g-C₃N₄-TiO₂, to catalyze the cyclization of substrates like α-keto acids and acylhydrazines. researchgate.netacs.org These reactions are prized for their mild conditions and high efficiency. bohrium.comresearchgate.net
The use of ultrasonic irradiation is another key green chemistry technique that accelerates reactions through acoustic cavitation. nih.gov This method often leads to higher yields, shorter reaction times, and can enable reactions at lower temperatures compared to conventional methods. nih.gov The synthesis of various 1,3,4-oxadiazole derivatives has been significantly improved by sonication. researchgate.net For example, an efficient and rapid synthesis of 2-amino-1,3,4-oxadiazoles was achieved through the ultrasound-assisted oxidative cyclization of semicarbazones. nih.gov Similarly, 5-substituted 1,3,4-oxadiazole-2-thiols were prepared in excellent yields from aryl hydrazides and carbon disulfide under ultrasound irradiation, avoiding harsh catalysts and solvents. nih.gov
Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of 2-Amino-1,3,4-oxadiazol-2-amines
| Substrate | Method | Time | Yield | Reference |
|---|---|---|---|---|
| Benzohydrazide + Cyanogen bromide | Ultrasound | 15 min | 92% | nih.gov |
| Stirring (Conventional) | 2 h | 85% | ||
| 4-Chlorobenzohydrazide + Cyanogen bromide | Ultrasound | 15 min | 93% | nih.gov |
| Stirring (Conventional) | 2 h | 87% |
Flow Chemistry and Automated Synthesis Applications
Continuous flow chemistry and automated synthesis platforms have emerged as powerful tools for the synthesis of 1,3,4-oxadiazoles, offering enhanced reaction control, improved safety, and greater potential for scalability. These techniques are particularly amenable to the high-throughput screening of reaction conditions and the rapid generation of compound libraries, which is invaluable in drug discovery and materials science.
A prominent approach for the synthesis of 1,3,4-oxadiazoles in a continuous flow setup involves the oxidative cyclization of acyl hydrazones. nih.govbeilstein-journals.org This method has been successfully applied to a wide range of substrates, demonstrating its versatility. nih.gov While the direct synthesis of this compound in a flow system has not been explicitly detailed in the reviewed literature, the established protocols for its analogues provide a clear and scientifically sound pathway for its potential synthesis.
A plausible and efficient route to this compound in a flow reactor would involve the initial formation of a suitable acyl hydrazone precursor. This could be achieved by reacting a hydrazide with dimethoxyacetaldehyde. The resulting acyl hydrazone would then be introduced into a flow chemistry system for the critical oxidative cyclization step.
One well-documented flow synthesis of 1,3,4-oxadiazoles utilizes an iodine-mediated oxidative cyclization. nih.govbeilstein-journals.org In a typical setup, a solution of the acyl hydrazone and a stoichiometric amount of iodine in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), is passed through a heated packed-bed reactor. nih.gov The reactor often contains a solid-supported base, like potassium carbonate, to facilitate the reaction. nih.gov This continuous process allows for precise control over reaction parameters such as residence time and temperature, leading to high yields and purity of the desired 1,3,4-oxadiazole. nih.gov
The advantages of this flow chemistry approach are numerous. The short residence times, often in the range of minutes, dramatically reduce reaction times compared to conventional batch processing. nih.gov The enhanced heat and mass transfer in microreactors or packed-bed reactors allows for safer handling of exothermic reactions and potentially hazardous reagents like iodine. nih.govbeilstein-journals.org Furthermore, the integration of in-line purification techniques, such as extraction and chromatography, can lead to a fully automated system that delivers the pure product without manual intervention, significantly increasing efficiency and throughput. nih.govnih.gov
The scalability of such flow processes has also been demonstrated, with the potential to produce significant quantities of the target compounds, a crucial factor for industrial applications. nih.gov For instance, a productivity of up to 34 mmol/h has been reported for the synthesis of a 1,3,4-oxadiazole analogue using a continuous flow setup. nih.gov
The table below summarizes the key parameters and findings from a representative study on the flow synthesis of 1,3,4-oxadiazole analogues, which could be adapted for the synthesis of this compound.
| Parameter | Condition/Value | Reference |
|---|---|---|
| Reaction Type | Iodine-mediated oxidative cyclization | nih.gov |
| Starting Materials | Acyl hydrazones | nih.gov |
| Oxidant | Iodine | nih.gov |
| Base | Solid-supported Potassium Carbonate (K₂CO₃) | nih.gov |
| Solvent | Dimethyl Sulfoxide (DMSO) | nih.gov |
| Reactor Type | Heated packed-bed reactor | nih.gov |
| Residence Time | ~10 minutes | nih.gov |
| Temperature | Not specified in abstract, but heated | nih.gov |
| Reported Yields | Up to 93% | nih.gov |
| Scalability (Productivity) | Up to 34 mmol/h | nih.gov |
| Automation | Sequential in-line extraction and chromatography | nih.govnih.gov |
Another potential route for the synthesis of this compound and its analogues in a flow system involves the use of orthoesters as a key reagent. The reaction of hydrazides with orthoesters, such as triethyl orthoformate, can yield 2-substituted-1,3,4-oxadiazoles. While the direct application of this method in a continuous flow setup for the target compound is not explicitly documented, the principles of flow chemistry suggest it would be a viable and efficient approach.
The following table outlines a hypothetical, yet plausible, flow synthesis of this compound based on established methodologies for related compounds.
| Step | Reagents | Proposed Flow Condition | Anticipated Advantage |
|---|---|---|---|
| 1. Acylhydrazone Formation | Hydrazide, Dimethoxyacetaldehyde | Continuous mixing in a T-mixer followed by a short residence time coil reactor | Rapid and controlled formation of the intermediate |
| 2. Oxidative Cyclization | Acylhydrazone from Step 1, Iodine, K₂CO₃ (packed-bed) | Introduction into a heated packed-bed reactor with a controlled flow rate | High efficiency, short reaction time, enhanced safety |
| 3. In-line Purification | Reaction mixture from Step 2, Extraction solvent, Chromatography column | Automated liquid-liquid extraction followed by continuous chromatography | Automated purification, high purity of final product |
Chemical Reactivity and Transformation Pathways of 2 Dimethoxymethyl 1,3,4 Oxadiazole
Reactivity of the 1,3,4-Oxadiazole (B1194373) Heterocyclic Core
The 1,3,4-oxadiazole ring is a stable, five-membered aromatic heterocycle characterized by the presence of two nitrogen atoms and one oxygen atom. thieme-connect.de This composition renders the ring electron-deficient, a property that significantly governs its chemical reactivity. thieme-connect.de
Ring-Opening Reactions and Derivatization
Under certain conditions, the 1,3,4-oxadiazole ring can undergo cleavage. For instance, some 1,3,4-oxadiazol-2-ones react with water, leading to hydrolytic ring opening and the formation of 1,5-diacylcarbohydrazides. acs.orgacs.org Similarly, reactions with amines and hydrazines can also lead to ring-opened products. acs.orgacs.org In the case of 2-(dimethoxymethyl)-1,3,4-oxadiazole, while specific examples of its ring-opening are not extensively detailed, the stability of the ring can be compromised by harsh reaction conditions, such as the use of strong reducing agents. For example, the reduction of a nitro group on a phenyl substituent of a 1,3,4-oxadiazole with iron filings in concentrated HCl can lead to the opening of the oxadiazole ring. mdpi.com
Derivatization of the oxadiazole ring itself, without ring-opening, can be achieved through various synthetic strategies. A primary method for forming the 1,3,4-oxadiazole ring involves the cyclization of N,N'-diacylhydrazines using dehydrating agents. nih.govnih.gov This highlights that reactions targeting the substituents are often more common than direct modifications of the ring carbons.
Electrophilic and Nucleophilic Processes at the Ring
Due to the electron-deficient nature of the 1,3,4-oxadiazole ring, electrophilic substitution reactions at the ring carbons are generally difficult to achieve. nih.gov Reactions such as nitration and sulfonation have not been successfully reported. thieme-connect.de When electrophiles do react, they tend to attack the ring nitrogen atoms. thieme-connect.derroij.com
Conversely, the electron-poor character of the ring makes it susceptible to nucleophilic attack. thieme-connect.de Nucleophilic addition to the 1,3,4-oxadiazole ring is possible and can lead to ring-opening. thieme-connect.de However, if a suitable leaving group is present on the ring, nucleophilic aromatic substitution can occur, allowing for the introduction of various substituents. nih.gov Halogenated 1,3,4-oxadiazoles, for example, can undergo nucleophilic substitution to replace the halogen atom. nih.gov
Cycloaddition Reactions Involving the Oxadiazole Moiety
The 1,3,4-oxadiazole ring can participate in cycloaddition reactions, behaving as a diene. nih.gov These reactions often proceed via an inverse electron demand Diels-Alder mechanism. nih.gov In these cascades, the 1,3,4-oxadiazole first undergoes a [4+2] cycloaddition with a dienophile, followed by the loss of dinitrogen (N₂) to form a carbonyl ylide intermediate. This intermediate can then undergo a 1,3-dipolar cycloaddition with another molecule of the dienophile. nih.govresearchgate.net The reactivity in these cycloadditions is enhanced by electron-withdrawing groups on the oxadiazole ring. researchgate.net
Transformations of the Dimethoxymethyl Substituent
The dimethoxymethyl group attached to the 1,3,4-oxadiazole ring is an acetal (B89532) functional group and serves as a protected form of an aldehyde. Its transformations are key to further functionalizing the molecule.
Acid-Catalyzed Hydrolysis to Aldehyde Derivatives
A fundamental reaction of the dimethoxymethyl group is its acid-catalyzed hydrolysis to the corresponding aldehyde. This reaction is a standard method for deprotecting acetals and is expected to proceed readily for this compound to yield 1,3,4-oxadiazole-2-carbaldehyde. While specific literature on the hydrolysis of this exact compound is not prevalent, the general mechanism is well-established for acetals.
Conversion to Other Carbonyl Functional Groups
Once the aldehyde is formed via hydrolysis, it can be converted into a variety of other carbonyl-containing functional groups. Standard organic transformations can be applied to the aldehyde, such as oxidation to a carboxylic acid or reaction with organometallic reagents to form secondary alcohols. These subsequent reactions would provide a diverse range of 2-substituted-1,3,4-oxadiazole derivatives.
Participation in Condensation Reactions and Acetal Exchange
The dimethoxymethyl group, an acetal, is the primary site for reactivity under non-catalytic conditions, particularly through acetal exchange and hydrolysis. Under acidic conditions, the acetal can be hydrolyzed to unveil a highly reactive aldehyde, 2-formyl-1,3,4-oxadiazole. This transformation is a critical step, as the resulting aldehyde is a key intermediate for subsequent condensation reactions.
Once formed, 2-formyl-1,3,4-oxadiazole can participate in a variety of classical condensation reactions with nucleophiles. These include, but are not limited to, the formation of hydrazones, semicarbazones, and Schiff bases. For instance, reaction with a substituted hydrazine (B178648) would yield the corresponding N-arylidenearoylhydrazide, a common precursor for further heterocyclic synthesis. The versatility of this aldehyde intermediate makes this compound a stable and convenient precursor for a wide range of more complex molecular architectures.
Table 1: Condensation Reactions of 2-formyl-1,3,4-oxadiazole (derived from this compound)
| Reactant | Product Type | Significance |
| Hydrazines | Hydrazones | Precursors for further cyclization, synthesis of other heterocycles. |
| Semicarbazide | Semicarbazones | Useful for derivatization and characterization. |
| Primary Amines | Imines (Schiff Bases) | Important intermediates in organic and medicinal chemistry. |
| Hydroxylamine | Oximes | Building blocks for various nitrogen-containing compounds. |
Reactivity Under Catalytic Conditions
The reactivity of the 1,3,4-oxadiazole ring can be significantly enhanced and directed through the use of catalysts, enabling transformations that are otherwise difficult to achieve.
Transition Metal-Catalyzed Transformations
Transition metal catalysis provides a powerful avenue for the functionalization of the 1,3,4-oxadiazole core, typically through C-H activation. researchgate.netmdpi.com While the 1,3,4-oxadiazole ring is generally electron-deficient, making electrophilic substitution challenging, transition metals like palladium and copper can facilitate direct C-H functionalization. researchgate.netnih.gov
For instance, copper-catalyzed methods have been developed for the direct C-H alkynylation and arylation of the oxadiazole ring. researchgate.netnih.gov These reactions often proceed at the C5 position, coupling the oxadiazole with partners like 1,1-dibromo-1-alkenes or aryl iodides. researchgate.net Palladium catalysts are also highly effective, enabling cross-coupling reactions such as the direct arylation with aryl halides, including challenging aryl chlorides. researchgate.net These catalytic systems offer a direct route to 2,5-disubstituted 1,3,4-oxadiazoles, avoiding the need for pre-functionalized starting materials. mdpi.comresearchgate.net
Organocatalytic Activation
Organocatalysis offers a complementary, metal-free approach to activating molecules containing the 1,3,4-oxadiazole motif. While specific organocatalytic reactions involving this compound are not extensively documented, related structures participate in such transformations. For example, enantioselective [2 + 4]-annulation reactions have been developed for the synthesis of 1,3,4-oxadiazine derivatives, showcasing the potential for organocatalysts to activate related heterocyclic systems. Furthermore, N-Heterocyclic Carbenes (NHCs) have been used to catalyze reactions involving aldehydes, suggesting that the derivative, 2-formyl-1,3,4-oxadiazole, could be a suitable substrate for NHC-catalyzed transformations.
Generation and Reactivity of Transient Species from this compound (e.g., Carbenes)
A significant area of reactivity related to the dimethoxy functional group involves the generation of dimethoxycarbene, a nucleophilic transient species. It is important to note that the direct precursor for this carbene is typically a non-aromatic, related structure, 2,5-dihydro-2,2-dimethoxy-1,3,4-oxadiazole , rather than the aromatic this compound. The dihydro-oxadiazole, upon thermal decomposition, readily extrudes nitrogen gas to generate dimethoxycarbene. cdnsciencepub.com
Dimethoxycarbene is a relatively stable, nucleophilic carbene due to the electron-donating effect of the two methoxy (B1213986) groups. britannica.comquora.com Its nucleophilicity dictates its reactivity, favoring reactions with electron-deficient substrates. cdnsciencepub.com
Key reactions of dimethoxycarbene include:
Cycloadditions: It reacts with electron-deficient alkenes, such as dimethyl 2,3-dicyanofumarate, to form cyclopropane (B1198618) derivatives or other adducts. acs.org However, it is generally unreactive towards electron-rich alkenes like cyclohexene. cdnsciencepub.com
Reactions with Carbonyls and Thiocarbonyls: As a nucleophile, dimethoxycarbene readily attacks the electrophilic carbon of carbonyl and thiocarbonyl groups. cdnsciencepub.com The reaction with thiocarbonyl compounds can lead to the formation of thiiranes, which may subsequently desulfurize to yield ketene (B1206846) acetals. cdnsciencepub.com
Insertion Reactions: Dimethoxycarbene can insert into O-H bonds of alcohols and phenols. acs.org
Dimerization: In the absence of a suitable trapping agent, dimethoxycarbene can dimerize to form tetramethoxyethylene. britannica.com
Table 2: Reactivity of Dimethoxycarbene
| Reactant Type | Product(s) | Reaction Type |
| Electron-Deficient Alkenes | Cyclopropanes, Dihydrofurans | Cycloaddition, 1,4-Addition |
| Thiocarbonyl Compounds | Thiiranes, Ketene Acetals | Cycloaddition, Rearrangement |
| Alcohols, Phenols | Orthoformates | O-H Insertion |
| (Self-Reaction) | Tetramethoxyethylene | Dimerization |
Sophisticated Spectroscopic and Structural Elucidation Methodologies for 2 Dimethoxymethyl 1,3,4 Oxadiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 2-(dimethoxymethyl)-1,3,4-oxadiazole , a combination of one-dimensional and multi-dimensional NMR techniques is essential for a complete structural assignment.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While specific experimental data for This compound is not extensively available in public literature, the application of multi-dimensional NMR techniques can be predicted based on the analysis of related 1,3,4-oxadiazole (B1194373) structures.
COSY (Correlation Spectroscopy): This experiment would be crucial for identifying proton-proton (¹H-¹H) coupling networks. In the case of This compound , COSY would confirm the connectivity between the methine proton of the dimethoxymethyl group and the protons of the two methoxy (B1213986) groups, if any long-range coupling exists.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This technique would definitively link the methine proton signal to its corresponding carbon atom in the dimethoxymethyl group, and the methoxy protons to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. For this molecule, HMBC would be instrumental in connecting the dimethoxymethyl group to the oxadiazole ring. Specifically, correlations would be expected between the methine proton of the dimethoxymethyl group and the C2 and C5 carbons of the 1,3,4-oxadiazole ring. Similarly, the methoxy protons should show correlations to the methine carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this case, NOESY could help to confirm the through-space relationship between the methine proton and the methoxy protons of the dimethoxymethyl group.
A hypothetical data table summarizing expected NMR correlations is presented below:
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HSQC) | Correlated Carbon (¹³C) Signals (HMBC) |
| Methine (CH) | C-methine | C-methoxy, C2 (oxadiazole), C5 (oxadiazole) |
| Methoxy (OCH₃) | C-methoxy | C-methine |
| Oxadiazole (CH) | C5 (oxadiazole) | C2 (oxadiazole) |
Solid-State NMR Applications
Solid-state NMR (ssNMR) could provide valuable information about the structure of This compound in its crystalline form. This technique is particularly useful for studying polymorphism and for determining intermolecular interactions in the solid state. While specific ssNMR data is not available, such an analysis would complement solution-state NMR data by providing a more complete picture of the molecule's structure.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of This compound is expected to show characteristic absorption bands. Key expected vibrations include C-O-C stretching from the ether linkages in the dimethoxymethyl group, C=N stretching from the oxadiazole ring, and N-N stretching. The C-H stretching and bending vibrations of the methyl and methine groups would also be prominent.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the oxadiazole ring are often more intense in the Raman spectrum than in the IR spectrum.
A table of expected vibrational frequencies is provided below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (methyl/methine) | Stretching | 2850-3000 |
| C=N (oxadiazole) | Stretching | 1610-1650 |
| C-O-C (ether) | Stretching | 1050-1150 |
| N-N (oxadiazole) | Stretching | 900-1000 |
Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the molecular formula of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of This compound . This allows for the unambiguous confirmation of its elemental composition, C₅H₈N₂O₃. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 145.0608 g/mol . uni.lu
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated molecule. By isolating the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated. For This compound , expected fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃) or the entire dimethoxymethyl group. Cleavage of the oxadiazole ring is also a common fragmentation pathway for this class of compounds.
A table summarizing the key molecular and mass spectrometry data is below:
| Compound Name | Molecular Formula | Predicted Monoisotopic Mass (Da) |
| This compound | C₅H₈N₂O₃ | 144.0535 uni.lu |
X-ray Diffraction (XRD) for Single-Crystal Structural Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on various 1,3,4-oxadiazole derivatives provide a robust framework for understanding its likely structural features.
In the case of 2,5-bis(4-methoxycarbonylphenyl)-1,3,4-oxadiazole, two polymorphic forms have been identified, both crystallizing in the orthorhombic system. nih.govscielo.org.za In one form (space group Pbcn), the molecule possesses a twofold axis of symmetry, while in the other (space group Cmc2₁), it has a mirror plane. nih.govscielo.org.za This highlights the potential for polymorphism in this class of compounds, where different crystalline forms can exhibit distinct physical properties.
The crystal structure of N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline reveals a monoclinic crystal system with space group P21/c. nih.gov This study, along with others, demonstrates the common crystal systems and space groups observed for 1,3,4-oxadiazole derivatives, providing a predictive basis for the crystallographic analysis of this compound. The expected bond lengths and angles within the 1,3,4-oxadiazole ring are well-established from these and other studies.
A summary of crystallographic data for representative 1,3,4-oxadiazole derivatives is presented in the table below, illustrating the typical parameters that would be determined for this compound.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 2,5-bis(4-methoxycarbonylphenyl)-1,3,4-oxadiazole (Form 1) | Orthorhombic | Pbcn | 18.349(4) | 10.435(2) | 8.213(2) | 90 | 90 | 90 |
| 2,5-bis(4-methoxycarbonylphenyl)-1,3,4-oxadiazole (Form 2) | Orthorhombic | Cmc2₁ | 8.165(2) | 10.518(2) | 18.291(4) | 90 | 90 | 90 |
| N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine | Orthorhombic | Pca2₁ | 26.873(3) | 6.0827(7) | 7.8502(10) | 90 | 90 | 90 |
| N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline | Monoclinic | P2₁/c | 8.9255(5) | 17.2482(12) | 13.5773(8) | 90 | 95.171(6) | 90 |
This table presents data for 1,3,4-oxadiazole derivatives to illustrate typical crystallographic parameters.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The 1,3,4-oxadiazole ring system, being aromatic, exhibits characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the nature of the substituents attached to the ring.
Generally, 1,3,4-oxadiazole derivatives display strong absorption bands corresponding to π → π* transitions. researchgate.net For many 2,5-disubstituted 1,3,4-oxadiazoles, these absorptions occur in the range of 270-395 nm. rsc.org The presence of the dimethoxymethyl group at the 2-position of the oxadiazole ring in the target compound is expected to have a modest influence on the electronic absorption spectrum compared to more strongly chromophoric or auxochromic groups.
Studies on various 1,3,4-oxadiazole derivatives have shown that the absorption maxima (λmax) can be influenced by solvent polarity, indicating a change in the dipole moment of the molecule upon electronic excitation. researchgate.net For instance, some derivatives exhibit a red shift (bathochromic shift) in more polar solvents. researchgate.net
| Compound | Solvent | λmax (nm) |
| 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Methanol (B129727) | 286 |
| 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Methanol | 288 |
| A series of 2,5-diaryl-1,3,4-oxadiazoles | Chloroform | 270-395 |
| 2-(4-Methoxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole | Not specified | Not specified |
This table presents UV-Vis absorption data for various 1,3,4-oxadiazole derivatives to indicate the expected region of electronic transitions.
Advanced Chromatographic Techniques for Purity Assessment and Isolation
The purity of a chemical compound is crucial for its reliable use in any application. Advanced chromatographic techniques are indispensable for both the assessment of purity and the isolation of the target compound from reaction mixtures and byproducts.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method, typically employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this purpose. The compound would be detected using a UV detector set at a wavelength where the compound exhibits significant absorbance, as determined by its UV-Vis spectrum. The purity is assessed by the relative area of the peak corresponding to the target compound in the chromatogram. A well-developed HPLC method can also be used for stability studies, monitoring the degradation of the compound under various stress conditions. nih.gov
For the isolation and purification of this compound on a preparative scale, column chromatography is a standard and effective method. Silica gel is a common stationary phase for the purification of moderately polar organic compounds. The choice of eluent (mobile phase) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides a good separation of the target compound from impurities would be selected. For 1,3,4-oxadiazole derivatives, mixtures of hexane (B92381) and ethyl acetate (B1210297) are often employed. mdpi.com
More advanced and automated purification systems, such as flash chromatography, can provide rapid and efficient isolation. Furthermore, recent developments have seen the integration of in-line extraction and chromatographic purification in continuous flow synthesis processes for 1,3,4-oxadiazoles. nih.govresearchgate.net This approach offers increased efficiency and reduces manual handling of the product and solvents.
The table below summarizes the typical chromatographic techniques and conditions applicable to the analysis and purification of 1,3,4-oxadiazole derivatives.
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| Thin-Layer Chromatography (TLC) | Silica gel G | Hexane/Ethyl Acetate mixtures | Reaction monitoring, eluent selection |
| Column Chromatography | Silica gel | Hexane/Ethyl Acetate mixtures | Isolation and purification |
| Reversed-Phase HPLC (RP-HPLC) | C18 | Acetonitrile/Water or Methanol/Water | Purity assessment, stability studies |
| Flash Chromatography | Silica gel cartridges | Gradient of Hexane/Ethyl Acetate | Rapid isolation and purification |
| In-line Chromatography | Varies | Varies | Automated purification in flow synthesis |
This table outlines common chromatographic methods used for the analysis and purification of 1,3,4-oxadiazole derivatives.
Computational and Theoretical Investigations of 2 Dimethoxymethyl 1,3,4 Oxadiazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2-(dimethoxymethyl)-1,3,4-oxadiazole. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.commdpi.com This process involves calculating the molecule's energy at an initial geometry and systematically searching for a new geometry with lower energy until a minimum is reached. mdpi.com For 1,3,4-oxadiazole (B1194373) derivatives, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is commonly paired with basis sets like 6-311+G** or cc-pVDZ to achieve a balance of accuracy and computational efficiency. mdpi.comscirp.org
The geometry optimization of this compound would yield precise data on bond lengths, bond angles, and dihedral angles. This information is critical for understanding the molecule's steric and electronic properties. The planarity of the 1,3,4-oxadiazole ring and the spatial orientation of the dimethoxymethyl substituent are key structural parameters determined through this process.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | O1-C2 | 1.37 Å |
| Bond Length | C2-N3 | 1.30 Å |
| Bond Length | N3-N4 | 1.41 Å |
| Bond Length | N4-C5 | 1.30 Å |
| Bond Length | C5-O1 | 1.37 Å |
| Bond Length | C2-C6 (Side Chain) | 1.48 Å |
| Bond Angle | C5-O1-C2 | 104.0° |
| Bond Angle | O1-C2-N3 | 115.0° |
| Bond Angle | C2-N3-N4 | 103.0° |
Note: The values presented are illustrative and represent typical results obtained from DFT/B3LYP level calculations for 1,3,4-oxadiazole derivatives.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. youtube.commalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, FMO analysis would reveal the distribution of these orbitals, showing which parts of the molecule are most likely to participate in electron donation and acceptance.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -7.25 eV |
| LUMO Energy | -0.98 eV |
| HOMO-LUMO Energy Gap (ΔE) | 6.27 eV |
Note: These values are representative for a stable heterocyclic compound, calculated using DFT methods.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netchemrxiv.org It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. malayajournal.orgresearchgate.net On an MEP map, regions of negative potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack, while green areas represent neutral potential. researchgate.net
For 1,3,4-oxadiazole derivatives, MEP maps typically show negative potential localized around the electronegative nitrogen and oxygen atoms of the heterocyclic ring. researchgate.net In this compound, the oxygen atoms of the methoxy (B1213986) groups would also be expected to be regions of negative potential. The hydrogen atoms of the methyl groups would exhibit positive potential. This mapping helps in understanding intermolecular interactions and the molecule's reactivity patterns.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.
For this compound, theoretical studies could be employed to explore various reactions, such as its synthesis via cyclodehydration or its potential degradation pathways. researchgate.net These calculations would involve optimizing the geometry of all species along the reaction coordinate and calculating their energies. Identifying the transition state—the highest energy point along the reaction pathway—allows for the determination of the reaction's activation energy, which is a key factor governing its rate.
Conformational Analysis and Tautomerism Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the dimethoxymethyl side chain allows for multiple conformers. Computational methods can be used to perform a systematic search for these conformers, optimize their geometries, and calculate their relative energies to identify the most stable forms. nih.gov This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.
Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is also an area that can be investigated computationally. For some substituted 1,3,4-oxadiazoles, particularly those with thiol groups, thiol-thione tautomerism is a known phenomenon. beilstein-journals.org While this compound is not expected to exhibit significant tautomerism, computational studies can confirm the relative stability of any potential tautomeric forms by comparing their calculated energies. researchgate.net
Prediction of Spectroscopic Parameters from First Principles
Quantum chemical calculations can predict various spectroscopic properties from first principles, providing valuable data for structural elucidation and comparison with experimental results. nahrainuniv.edu.iqresearchgate.net
Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. For this compound, this would help assign specific absorption bands to molecular motions, such as the characteristic C=N and C-O-C stretches of the oxadiazole ring and the C-H stretches of the methyl groups.
NMR Spectroscopy: The chemical shifts (δ) and spin-spin coupling constants for ¹H and ¹³C NMR can be calculated by determining the magnetic shielding tensors of the nuclei in the presence of an external magnetic field. dergipark.org.tr These theoretical spectra are invaluable for confirming the molecular structure assigned from experimental data. nih.gov
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| FT-IR | ν (C=N) stretch | 1620-1610 cm⁻¹ |
| FT-IR | ν (C-O-C) stretch (ring) | 1080-1060 cm⁻¹ |
| ¹H NMR | δ (-CH) proton | ~5.5 ppm |
| ¹H NMR | δ (-OCH₃) protons | ~3.4 ppm |
| ¹³C NMR | δ (C=N) carbons | ~164 ppm |
| ¹³C NMR | δ (-CH) carbon | ~101 ppm |
| ¹³C NMR | δ (-OCH₃) carbons | ~55 ppm |
Note: These are representative values based on DFT calculations and typical ranges for the specified functional groups.
Molecular Dynamics Simulations for Intramolecular Dynamics and Intermolecular Interactions (general chemical context)
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively available in public literature, the principles of such simulations can be understood in the general context of 1,3,4-oxadiazole derivatives. These simulations provide valuable insights into both the internal motions of a single molecule (intramolecular dynamics) and its interactions with surrounding molecules (intermolecular interactions).
Intramolecular Dynamics:
MD simulations can model the flexibility of the this compound molecule. This includes the rotation around single bonds, such as the C-C bond connecting the dimethoxymethyl group to the oxadiazole ring and the C-O bonds within the dimethoxymethyl group itself. The simulations can also predict the vibrational frequencies of different bonds and the bending of angles between bonds. These internal motions are crucial for understanding the molecule's conformational landscape—the various shapes it can adopt—and the energy barriers between these conformations. For the broader class of 1,3,4-oxadiazole derivatives, computational studies often employ Density Functional Theory (DFT) to analyze molecular stability and reactivity, which complements the dynamic picture provided by MD simulations. mdpi.comnih.gov
A key aspect of intramolecular dynamics is understanding how different parts of the molecule influence each other. For instance, the electronic properties of the 1,3,4-oxadiazole ring, known for its electron-accepting nature, can affect the rotational freedom and orientation of the dimethoxymethyl substituent. researchgate.net
Intermolecular Interactions:
In a condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations can elucidate the nature and strength of these interactions. The 1,3,4-oxadiazole ring, containing electronegative oxygen and nitrogen atoms, can participate in several types of non-covalent interactions.
One significant type of interaction is the π-π stacking between the aromatic oxadiazole rings of adjacent molecules. nih.gov Database surveys have shown that 1,3,4-oxadiazole cores frequently participate in such intermolecular π-π interactions. nih.gov These interactions are crucial in determining the packing of molecules in a crystal lattice and can influence the material's bulk properties.
MD simulations of 1,3,4-oxadiazole derivatives in complex with biological macromolecules, such as proteins, have been used to investigate their binding modes and interaction energies. mdpi.comnih.govnih.gov These studies often highlight the importance of specific interactions between the oxadiazole moiety and amino acid residues in the binding site. nih.govresearchgate.net
Simulated Parameters and Observables:
To quantify these dynamic and interactive properties, MD simulations can calculate several parameters. The following table provides a conceptual overview of parameters that would be relevant in a hypothetical MD study of this compound.
| Parameter | Description | Insights Gained |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the molecule over time from a reference structure. | Provides information on the structural stability and conformational changes of the molecule. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Indicates the compactness of the molecular structure over the course of the simulation. mdpi.com |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals the local structure and ordering of molecules in a liquid or solid state, highlighting preferred intermolecular distances. |
| Interaction Energy | The sum of electrostatic and van der Waals energies between interacting molecules or between a molecule and its environment. | Quantifies the strength of intermolecular forces and helps to identify key interaction sites. |
| Dihedral Angle Distribution | The distribution of torsion angles around specific rotatable bonds. | Characterizes the conformational preferences and flexibility of side chains, such as the dimethoxymethyl group. |
Strategic Utilization of 2 Dimethoxymethyl 1,3,4 Oxadiazole As a Chemical Building Block and Synthetic Intermediate
Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis
The strategic importance of 2-(dimethoxymethyl)-1,3,4-oxadiazole is most evident in its application as a stable precursor to 2-formyl-1,3,4-oxadiazole, a key intermediate for constructing complex molecular architectures. The acetal (B89532) group provides stability during multi-step syntheses, preventing unwanted reactions of the aldehyde, and can be deprotected at the desired stage to unmask the reactive formyl group for further transformations.
The 2-formyl-1,3,4-oxadiazole, generated from its dimethoxy acetal, is an ideal starting point for the synthesis of more complex, fused, or multi-heterocyclic systems. Aldehydes are pivotal for a variety of cyclization and condensation reactions. For instance, it can react with binucleophilic reagents to construct new rings appended to the oxadiazole core.
Key Reactions for Heterocycle Synthesis:
Reaction with Hydrazines: Condensation with substituted hydrazines can yield hydrazones, which can be further cyclized to form larger nitrogen-containing heterocycles like pyridazines or triazines.
Reaction with Amidines or Guanidines: Treatment with amidines or guanidines can lead to the formation of pyrimidine (B1678525) rings fused or linked to the oxadiazole core.
Multi-component Reactions: The aldehyde functionality is a key component in various multi-component reactions (MCRs), such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, allowing for the rapid assembly of complex heterocyclic frameworks from simple precursors.
The 1,3,4-oxadiazole (B1194373) moiety is a common feature in many biologically active compounds, and the ability to use its 2-formyl derivative as a scaffold enables the generation of novel derivatives for pharmaceutical research. jchemrev.comijpsjournal.com
The true versatility of this compound lies in the rich chemistry of the aldehyde group it conceals. Once deprotected, the 2-formyl-1,3,4-oxadiazole can serve as a launchpad for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and structural motifs. This makes the oxadiazole ring a modifiable scaffold for creating libraries of compounds for screening purposes.
Table 1: Functional Group Transformations from 2-Formyl-1,3,4-oxadiazole
| Starting Functional Group | Reagents/Reaction | Resulting Functional Group | Significance |
| Aldehyde | NaBH₄, LiAlH₄ (Reduction) | Primary Alcohol | Introduces a hydroxyl group for further etherification or esterification. |
| Aldehyde | KMnO₄, Jones Reagent (Oxidation) | Carboxylic Acid | Creates an acidic site for amide or ester formation. |
| Aldehyde | R-NH₂ (Condensation) | Imine (Schiff Base) | Key for ligand synthesis and dynamic covalent chemistry. |
| Aldehyde | Wittig Reagents (R-PPh₃) | Alkene | Enables carbon-carbon bond formation and chain extension. |
| Aldehyde | Grignard Reagents (R-MgBr) | Secondary Alcohol | Adds alkyl or aryl groups to the scaffold. |
This chemical toolbox allows chemists to systematically modify the periphery of the 1,3,4-oxadiazole core, fine-tuning the steric and electronic properties of the final molecule for specific applications in drug discovery or materials science. lifechemicals.com
Applications in Ligand Design for Catalysis (focused on synthesis and structure, not catalytic activity evaluation)
In the field of coordination chemistry and catalysis, the synthesis of novel ligands is paramount. The 2-formyl-1,3,4-oxadiazole derived from its acetal is an excellent precursor for a class of ligands known as Schiff bases. These are typically formed through the condensation of an aldehyde with a primary amine. The resulting imine nitrogen, along with the heteroatoms of the oxadiazole ring, can act as coordination sites for metal ions.
The synthesis involves a straightforward reaction between 2-formyl-1,3,4-oxadiazole and a selected amine, often an aniline (B41778) or an aliphatic amine bearing other potential donor groups. This modularity allows for the creation of a wide variety of bidentate (N,N), tridentate (N,N,O), or higher-denticity ligands. The electronic properties of the ligand can be tuned by changing the substituents on the amine component.
Table 2: Potential Schiff Base Ligands from 2-Formyl-1,3,4-oxadiazole
| Amine Precursor | Potential Ligand Structure | Potential Coordination Sites |
| Aniline | 2-((Phenylimino)methyl)-1,3,4-oxadiazole | Imine Nitrogen, Oxadiazole Nitrogen |
| 2-Aminoethanol | 2-(((2-Hydroxyethyl)imino)methyl)-1,3,4-oxadiazole | Imine Nitrogen, Oxadiazole Nitrogen, Hydroxyl Oxygen |
| Ethylenediamine (2:1 ratio) | N,N'-Bis((1,3,4-oxadiazol-2-yl)methylene)ethane-1,2-diamine | Two Imine Nitrogens, Two Oxadiazole Nitrogens |
| 2-Aminophenol | 2-(((2-Hydroxyphenyl)imino)methyl)-1,3,4-oxadiazole | Imine Nitrogen, Oxadiazole Nitrogen, Phenolic Oxygen |
The combination of the electron-deficient 1,3,4-oxadiazole ring with the imine functionality provides a unique electronic and steric environment for a coordinated metal center. nih.govmdpi.com
Integration into Advanced Materials Research (focus on synthetic incorporation, not material properties)
The high thermal and chemical stability of the 1,3,4-oxadiazole ring makes it an attractive component for advanced materials. mdpi.com The ability to introduce a reactive handle like an aldehyde via the this compound precursor allows for its incorporation into larger macromolecular structures.
The 1,3,4-oxadiazole nucleus can be integrated into polymer backbones to create materials with desirable thermal and electronic properties, such as those used in organic light-emitting diodes (OLEDs). lifechemicals.commdpi.com The 2-formyl-1,3,4-oxadiazole can be used as a monomer in polycondensation reactions. For instance, if the oxadiazole precursor were designed to be bifunctional (e.g., carrying a formyl group at one position and another reactive group like a hydroxyl or amine elsewhere), it could react with a complementary bifunctional monomer to form a polymer chain.
A common polymerization strategy would be to synthesize a bis-aldehyde derivative, such as a 2,5-bis(formyl)-1,3,4-oxadiazole (accessible from a corresponding bis-acetal precursor), and react it with a diamine via polycondensation to produce a poly(azomethine) or poly(Schiff base). Such polymers containing conjugated oxadiazole units are of interest for their potential electro-optical properties. tu-dresden.de
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. Their synthesis often relies on reversible bond formation, most commonly the formation of imine linkages from aldehyde and amine monomers. The 2-formyl-1,3,4-oxadiazole, or more practically, a di- or tri-aldehyde based on the oxadiazole scaffold, would be a prime candidate for a building block in COF synthesis.
For example, a monomer like 2,5-bis(formyl)-1,3,4-oxadiazole could be reacted with a trigonal amine monomer (like 1,3,5-triaminobenzene) under solvothermal conditions. The condensation reaction would lead to the formation of a 2D porous network held together by imine bonds, with the 1,3,4-oxadiazole units regularly distributed throughout the framework. The incorporation of the nitrogen- and oxygen-rich oxadiazole heterocycle could impart specific properties to the COF, such as selective gas sorption or catalytic activity.
Derivatization for Probing Molecular Interactions in Chemical Systems (e.g., fluorescent tags for chemical processes, not biological systems)
The strategic modification of this compound offers a promising avenue for the development of specialized fluorescent probes for monitoring non-biological chemical processes. The inherent chemical stability of the 1,3,4-oxadiazole ring, combined with the reactive potential of the dimethoxymethyl group, positions this compound as a versatile scaffold for creating sophisticated chemosensors.
The primary route for transforming this compound into a fluorescent tag involves the hydrolysis of the dimethoxymethyl acetal to its corresponding aldehyde. This aldehyde functionality serves as a crucial chemical handle for introducing fluorogenic or fluorescent moieties. The general synthetic approach is outlined below:
Step 1: Hydrolysis to Aldehyde
The dimethoxymethyl group can be readily converted to a formyl group (aldehyde) under acidic conditions. This reaction is a standard procedure in organic synthesis and provides a reactive intermediate, 2-formyl-1,3,4-oxadiazole.
Step 2: Condensation with Fluorogenic Substrates
The resulting 2-formyl-1,3,4-oxadiazole can then be reacted with various nucleophiles to generate fluorescent derivatives. A common strategy is the condensation with compounds containing an active methylene (B1212753) group or an aromatic amine, leading to the formation of a larger conjugated system that exhibits fluorescence. For instance, reaction with a substituted aniline derivative could yield a Schiff base, which may possess unique photophysical properties.
Another approach involves the Knoevenagel condensation with molecules containing active methylene groups, such as malononitrile (B47326) or cyanoacetate (B8463686) derivatives. These reactions extend the π-conjugation of the system, often resulting in compounds that are highly fluorescent.
Table 1: Potential Fluorescent Derivatives of this compound and their Proposed Applications
| Derivative Class | Proposed Synthetic Route from 2-formyl-1,3,4-oxadiazole | Potential Application as a Fluorescent Probe |
| Schiff Bases | Condensation with various anilines or other primary amines. | Sensing of metal ions or pH changes in chemical reaction mixtures. |
| Styryl Dyes | Knoevenagel condensation with active methylene compounds (e.g., malononitrile, diethyl malonate). | Probing viscosity or polarity changes in solvent systems. |
| Coumarin Conjugates | Reaction with 4-amino-substituted coumarins. | Development of "turn-on" fluorescent sensors for specific analytes. |
Detailed Research Findings on Analogous Systems
While specific research on the derivatization of this compound for fluorescent tags is not extensively documented, studies on other 1,3,4-oxadiazole derivatives provide strong evidence for the feasibility of this approach. For example, various 2,5-disubstituted 1,3,4-oxadiazoles have been synthesized and shown to exhibit significant fluorescence, with their emission properties being highly dependent on the nature of the substituents and the surrounding chemical environment.
Research has demonstrated that the introduction of electron-donating and electron-withdrawing groups onto the oxadiazole core can fine-tune the intramolecular charge transfer (ICT) characteristics, leading to solvatochromic dyes that are sensitive to solvent polarity. This principle could be applied to derivatives of this compound to create probes for monitoring the progress of chemical reactions that involve a change in the polarity of the reaction medium.
Furthermore, the incorporation of specific recognition moieties into the fluorescent derivative can lead to chemosensors with high selectivity. For instance, a derivative designed to chelate with a specific metal ion could exhibit a "turn-on" or "turn-off" fluorescent response upon binding, allowing for the quantitative detection of that ion in a chemical sample. The synthesis of an oxadiazole-based chemosensor for the detection of cyanide ions has been reported, underscoring the potential of this heterocyclic core in the design of chemical sensors. nih.gov
Emerging Trends and Future Research Perspectives in 2 Dimethoxymethyl 1,3,4 Oxadiazole Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of 1,3,4-oxadiazoles has traditionally relied on methods such as the cyclodehydration of diacylhydrazines and the oxidative cyclization of acylhydrazones. nih.gov Common reagents for these transformations include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.govmdpi.com However, the drive for more sustainable and efficient processes has spurred the development of novel synthetic strategies.
Recent advancements include the use of milder and more environmentally friendly reagents. For instance, one-pot syntheses from readily available carboxylic acids and acid hydrazides are gaining traction. nih.gov Microwave-assisted organic synthesis has also emerged as a powerful tool, often leading to shorter reaction times and higher yields. mdpi.com An efficient, one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from dithioesters under mild conditions has been reported, showcasing the move towards atom-efficient and environmentally friendly reactions. rasayanjournal.co.in Another novel approach involves the synthesis of 1,3,4-oxadiazole (B1194373) containing MBX-4132, which utilizes diphenyl carbonate as a non-toxic and cheaper carbonyl source, making the process more economical and eco-friendly. researchgate.net
The synthesis of asymmetrically substituted 1,3,4-oxadiazoles, a challenge with traditional methods, is also being addressed through innovative catalyst systems. Copper-catalyzed cross-coupling reactions, for example, have shown promise in this area. researchgate.net Furthermore, the development of solid-phase synthesis techniques is facilitating the creation of 1,3,4-oxadiazole libraries for high-throughput screening in drug discovery.
| Method | Reagents/Conditions | Advantages | Reference |
| Cyclodehydration | POCl₃, P₂O₅, SOCl₂ | Well-established, versatile | nih.govmdpi.com |
| Oxidative Cyclization | N-chlorosuccinimide/DBU | Mild conditions, good yields | nih.gov |
| One-Pot Synthesis | Dithioesters, mild base | Atom-efficient, environmentally friendly | rasayanjournal.co.in |
| Microwave-Assisted | Clay, microwave irradiation | Shorter reaction times, higher yields | mdpi.com |
| Novel Carbonyl Source | Diphenyl carbonate | Non-toxic, economical | researchgate.net |
Exploration of Unprecedented Reactivity Patterns of the Core and Substituents
The 1,3,4-oxadiazole ring is generally considered to be electron-deficient, making it susceptible to nucleophilic attack, although it exhibits weak basic properties due to the inductive effect of the additional heteroatom. nih.gov The reactivity of the 2-(dimethoxymethyl)-1,3,4-oxadiazole is dominated by the interplay between the oxadiazole core and the dimethoxymethyl substituent.
The dimethoxymethyl group can be readily hydrolyzed under acidic conditions to unmask the aldehyde functionality. This aldehyde can then participate in a wide range of classical organic reactions, including Wittig reactions, aldol (B89426) condensations, and the formation of imines and enamines. This provides a powerful handle for further molecular elaboration.
The oxadiazole ring itself can undergo several transformations. While electrophilic substitution on the carbon atoms is difficult due to the ring's electron-deficient nature, functionalization at the nitrogen atoms is possible. nih.gov Ring-opening reactions, though less common for the stable 1,3,4-isomer, can be induced under specific conditions, providing access to other heterocyclic systems. The thermal decomposition of hydrazine (B178648) was the basis for the first synthesis of the 1,3,4-oxadiazole ring. nih.gov
Furthermore, the substituents on the oxadiazole ring can significantly influence its reactivity. Electron-donating groups can increase the electron density of the ring, potentially facilitating electrophilic attack, while electron-withdrawing groups enhance its susceptibility to nucleophilic attack. The study of these substituent effects is crucial for designing targeted synthetic strategies.
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
Furthermore, ML algorithms can be used to optimize reaction parameters, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. This is achieved by building predictive models that correlate reaction inputs with outputs. By exploring the "chemical space" around a reaction, these algorithms can identify optimal conditions that might not be intuitive to a human chemist. The integration of AI can also facilitate the discovery of entirely new reactions and synthetic pathways. youtube.com
Advanced In Silico Approaches for Deeper Mechanistic Understanding
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions. For this compound, in silico studies are instrumental in understanding its reactivity and guiding the design of new synthetic methods.
Density Functional Theory (DFT) calculations are widely used to model the electronic structure of molecules and to map out the potential energy surfaces of reactions. researchgate.netnih.govmdpi.com This allows for the determination of transition state geometries and activation energies, providing a quantitative understanding of reaction kinetics and thermodynamics. For instance, DFT studies have been employed to investigate the stability and reactivity of various 1,3,4-oxadiazole derivatives. nih.govbenthamdirect.com
Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules, such as solvents and catalysts. nih.gov This can provide insights into the role of the reaction environment in influencing reactivity. Combining DFT and MD simulations offers a comprehensive picture of reaction mechanisms at the atomic level. These computational approaches have been used to study the binding interactions of 1,3,4-oxadiazole derivatives with biological targets. nih.gov
| Computational Method | Application | Insights Gained | References |
| Density Functional Theory (DFT) | Electronic structure analysis, reaction pathway mapping | Transition state geometries, activation energies, reaction kinetics and thermodynamics | researchgate.netnih.govmdpi.combenthamdirect.com |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Solvent effects, catalyst-substrate interactions, binding modes | nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems (e.g., enzymes) | Enzyme-catalyzed reaction mechanisms | N/A |
| Molecular Docking | Predicting binding of small molecules to macromolecules | Binding affinities, interaction patterns with biological targets | nih.govresearchgate.net |
Potential for Interdisciplinary Applications in areas emphasizing Chemical Synthesis and Methodology
The unique chemical properties of this compound and its derivatives make them valuable building blocks in a variety of interdisciplinary fields that rely on innovative chemical synthesis.
In materials science , the 1,3,4-oxadiazole core is known for its thermal stability and electron-transporting properties. This makes it an attractive component for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The ability to introduce various functional groups via the aldehyde precursor allows for the fine-tuning of the material's electronic and optical properties.
In medicinal chemistry , the 1,3,4-oxadiazole scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.govxisdxjxsu.asia The synthetic versatility of this compound allows for the creation of diverse libraries of compounds for drug discovery programs. The aldehyde functionality can be used to link the oxadiazole core to other pharmacophores, leading to the development of hybrid molecules with enhanced or novel biological activities.
The development of novel synthetic methodologies for this compound also has implications for process chemistry , where the efficiency, scalability, and sustainability of chemical reactions are paramount. The integration of flow chemistry and catalytic processes with the synthesis of this compound derivatives could lead to more efficient and environmentally friendly manufacturing processes for a wide range of valuable chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
